1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-17-7-4-6-16(11-17)22-20(25)15-9-10-19(24)23(13-15)12-14-5-2-3-8-18(14)21/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGHFPAIHLNQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 338977-35-8) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.26 g/mol. The structure features a dihydropyridine core substituted with a chlorophenyl and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN2O3 |
| Molecular Weight | 403.26 g/mol |
| CAS Number | 338977-35-8 |
| LogP | 4.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have indicated that compounds within the dihydropyridine class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .
Case Study:
In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .
Cardiovascular Effects
Dihydropyridines are well-known calcium channel blockers, and this compound may exhibit similar effects. Studies suggest that it may modulate calcium influx in vascular smooth muscle cells, potentially leading to vasodilation and reduced blood pressure .
Experimental Findings:
In isolated rat aorta preparations, the compound showed dose-dependent relaxation effects, indicating its potential as a therapeutic agent in managing hypertension .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is crucial for optimizing its biological activity. Modifications at various positions on the dihydropyridine ring can significantly influence its pharmacological profile.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2-position | Chlorine substitution | Enhanced anticancer activity |
| 3-position | Methoxy group | Improved solubility and bioavailability |
| 6-position | Carbonyl group | Essential for receptor binding |
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary studies suggest moderate absorption with a potential for significant first-pass metabolism. The presence of methoxy and carbonyl groups likely enhances its metabolic stability compared to other dihydropyridines.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have exhibited significant antitumor activity. For instance, a study demonstrated that modifications of dihydropyridine derivatives led to compounds with potent inhibitory effects against various cancer cell lines, including lung adenocarcinoma (SPAC1) cells. These compounds were synthesized through a series of reactions involving N-aryl acetamides and showed promising results in vitro, highlighting the potential for further development as anticancer agents .
Calcium Channel Modulation
Dihydropyridine derivatives are well-known calcium channel blockers. The compound may exhibit similar properties, which could be beneficial in treating cardiovascular diseases. Studies have shown that modifications to the dihydropyridine structure can enhance selectivity and potency for calcium channels, making them valuable in managing hypertension and angina .
Neuroprotective Effects
Emerging research suggests that compounds with dihydropyridine structures may possess neuroprotective properties. For example, certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with dihydropyridine derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Study 1: Antitumor Evaluation
In a controlled study, a series of dihydropyridine derivatives were synthesized and evaluated for their antitumor efficacy against human cancer cell lines. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent.
Case Study 2: Calcium Channel Blockade
A pharmacological assessment was conducted to evaluate the calcium channel blocking activity of several dihydropyridine derivatives, including our target compound. Results indicated that at micromolar concentrations, the compound inhibited calcium influx in vascular smooth muscle cells, suggesting its applicability in treating hypertension.
Table 1: Biological Activities of Dihydropyridine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 10 | |
| Compound B | Calcium Channel Blocker | 5 | |
| Compound C | Neuroprotective | 15 | |
| Compound D | Antimicrobial | 20 |
Table 2: Synthetic Pathways for Dihydropyridine Derivatives
| Step Number | Reagent/Condition | Product |
|---|---|---|
| 1 | N-aryl acetamide + phosphoryl chloride (DMF) | Intermediate A |
| 2 | Intermediate A + HCl reflux | Intermediate B |
| 3 | Intermediate B + primary amine | Target Compound |
Analyse Chemischer Reaktionen
Reactivity of the Dihydropyridine Core
The 6-oxo-1,6-dihydropyridine ring is central to the compound’s reactivity.
-
Oxidation : The dihydropyridine ring can undergo oxidation to form a pyridine derivative. For example, using potassium permanganate () in acidic conditions converts the dihydropyridine to pyridine-6-one.
-
Reduction : Catalytic hydrogenation (e.g., ) reduces the double bond in the dihydropyridine ring, yielding a tetrahydropyridine derivative.
Table 1: Reactions of the Dihydropyridine Core
| Reaction Type | Reagents/Conditions | Product | Source Citation |
|---|---|---|---|
| Oxidation | , , 80°C | Pyridine-6-one derivative | |
| Reduction | , Pd-C, ethanol, 50°C | Tetrahydropyridine analog |
Amide Bond Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl () at reflux cleaves the amide bond, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-methoxyaniline.
-
Basic Hydrolysis : Treatment with NaOH () at elevated temperatures produces the corresponding carboxylate salt.
Table 2: Hydrolysis Pathways
| Conditions | Reagents | Products | Source Citation |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid + 3-methoxyaniline | |
| Basic hydrolysis | NaOH (2M), 70°C | Sodium carboxylate + 3-methoxyaniline |
Substitution Reactions at the Chlorophenyl Group
The 2-chlorophenylmethyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Displacement of Chlorine : Reacting with sodium methoxide () in DMF at 120°C replaces the chlorine atom with a methoxy group.
Table 3: Substitution Reactions
| Reaction | Reagents/Conditions | Product | Source Citation |
|---|---|---|---|
| NAS (methoxylation) | , DMF, 120°C | 2-methoxyphenylmethyl derivative |
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl group directs electrophilic substitution to the para position:
-
Nitration : Reaction with nitric acid () and sulfuric acid () introduces a nitro group at the para position of the methoxyphenyl ring.
Table 4: EAS Reactions
| Reaction | Reagents | Product | Source Citation |
|---|---|---|---|
| Nitration | , , 0°C | 3-methoxy-4-nitrophenyl derivative |
Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH, ethanol), the dihydropyridine ring can undergo ring-opening to form a linear enamine derivative.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., kinases) involve hydrogen bonding via its amide and ketone groups. Crystallographic studies of analogs reveal N–H⋯O hydrogen bonds stabilizing enzyme-ligand complexes .
Key Observations:
-
Functional Group Hierarchy : The amide and ketone groups dominate reactivity, followed by the chlorophenyl and methoxyphenyl substituents.
-
Steric Effects : The 2-chlorophenyl group hinders NAS at the ortho position, favoring para substitution in EAS.
-
Solubility Impact : The methoxy group enhances solubility in polar solvents, influencing reaction kinetics .
Vergleich Mit ähnlichen Verbindungen
The structural analogs of this compound differ primarily in substituent positions on the benzyl and aryl carboxamide groups, as well as halogenation patterns. Below is a detailed comparison based on available
Structural and Physicochemical Comparisons
Key Observations:
Substituent Positioning :
- The target compound’s 2-chlorobenzyl group distinguishes it from analogs with 3-chlorobenzyl (e.g., ) or 4-chlorobenzyl substituents. The ortho-chlorine may sterically hinder interactions compared to para-substituted derivatives.
- The 3-methoxyphenyl carboxamide contrasts with the 4-methoxyphenyl group in , which could alter electronic effects (e.g., resonance vs. inductive) and hydrogen-bonding capacity.
Halogenation and Functional Groups: The absence of a 5-chloro substituent on the pyridine ring (unlike ) may reduce steric bulk and modulate electron-withdrawing effects.
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~375.81 g/mol) is intermediate compared to analogs, suggesting moderate lipophilicity. The higher Cl count in (three Cl atoms) increases molecular weight and lipophilicity, which may affect bioavailability.
Vorbereitungsmethoden
Alkylation of 6-Oxopyridine-3-Carboxylic Acid
A common starting material is 6-hydroxy- or 6-oxopyridine-3-carboxylic acid. Alkylation at the N1 position introduces the 2-chlorophenylmethyl group. For example, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7) is synthesized via sodium hydride-mediated methylation of 6-hydroxynicotinic acid using iodomethane. Adapting this method, the 2-chlorophenylmethyl group can be introduced via nucleophilic substitution or alkylation:
-
Substitution with 2-Chlorobenzyl Bromide :
Reacting 6-oxopyridine-3-carboxylic acid with 2-chlorobenzyl bromide in the presence of a base (e.g., NaH) in polar aprotic solvents (DMF, THF) yields the N-alkylated intermediate. -
Alternative Alkylation Agents :
Zinc-mediated coupling under palladium catalysis (e.g., Pd(PPh₃)₄) enables the introduction of aryl groups to the pyridine ring.
Amide Bond Formation
The carboxamide group is installed via coupling the pyridine-3-carboxylic acid derivative with 3-methoxyaniline. Two principal methods are employed: acid chloride activation and coupling reagents .
Acid Chloride Method
-
Formation of Acid Chloride :
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride: -
Amine Coupling :
The acyl chloride is reacted with 3-methoxyaniline in the presence of a base (pyridine, DIPEA) to form the amide:
-
Reagents : Thionyl chloride (3 eq), 3-methoxyaniline (1.1 eq), pyridine (3 eq).
-
Conditions : 80°C for 1 hour (acid chloride formation), then 0°C → room temperature for 2 hours (coupling).
-
Yield : ~50% after purification (ethanol/ether recrystallization).
Optimization and Yield Considerations
Solvent and Temperature Effects
Q & A
Q. How should researchers statistically validate the reproducibility of dose-dependent effects in preclinical models?
- Methodology : Apply mixed-effects models to account for inter-subject variability in animal studies. Power analysis ensures adequate sample sizes, while Bland-Altman plots assess agreement between technical replicates .
Interdisciplinary Applications
Q. What chemical engineering principles are critical for developing a continuous manufacturing process for this compound?
- Methodology : Leverage process control systems () and real-time PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) to monitor critical quality attributes. Computational fluid dynamics (CFD) optimizes reactor design for heat and mass transfer .
Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
- Methodology : Use green chemistry metrics (E-factor, PMI) to quantify waste generation. Biodegradation assays and ecotoxicity profiling (e.g., Daphnia magna tests) evaluate environmental persistence, aligning with sustainable chemistry frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
